6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiviral and antimicrobial properties.
Cancer Research: Certain derivatives have demonstrated cytotoxic activities against melanoma cell lines, making them potential candidates for anticancer therapies.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to intercalate with DNA, disrupting its function and leading to cell death . This compound can also modulate the activity of certain enzymes and proteins, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
6-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives, such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Another derivative with similar antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline: A broader class of compounds with various substitutions that exhibit diverse biological activities.
Properties
CAS No. |
90042-27-6 |
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Molecular Formula |
C10H7ClN4O2 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
6-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H7ClN4O2/c1-14-7-5(11)3-2-4-6(7)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
InChI Key |
QLNPQWHGRVUOOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N3C(=NNC3=O)C1=O |
Origin of Product |
United States |
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